- Light-emitting diode light-enabled denitrative etherification of 4-nitrobenzonitrile under catalyst-free conditions at room temperature, Journal of Chemical Research, 2021, 45(1-2), 56-59
Cas no 91949-95-0 (4-Isopropoxybenzonitrile)
4-Isopropoxybenzonitrile structure
Product Name:4-Isopropoxybenzonitrile
Numero CAS:91949-95-0
MF:C10H11NO
MW:161.200442552567
MDL:MFCD09929011
CID:1037662
PubChem ID:11008227
Update Time:2024-10-26
4-Isopropoxybenzonitrile Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-Isopropoxybenzonitrile
- 4-propan-2-yloxybenzonitrile
- 4-(1-Methylethoxy)benzonitrile (ACI)
- Benzonitrile, p-isopropoxy- (7CI)
- 4-Isopropyloxybenzonitrile
- DTXSID50451629
- OJZKKEGJFOAAAV-UHFFFAOYSA-N
- AS-48561
- Z53834533
- CS-0102069
- F51128
- 4-(propan-2-yloxy)benzonitrile
- 4-isopropoxy benzonitrile
- MFCD09929011
- AKOS000114306
- SCHEMBL105821
- 4-(1-Methylethoxy)benzonitrile
- EN300-39841
- Benzonitrile, 4-(1-methylethoxy)-
- DA-39283
- 91949-95-0
-
- MDL: MFCD09929011
- Inchi: 1S/C10H11NO/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-6,8H,1-2H3
- Chiave InChI: OJZKKEGJFOAAAV-UHFFFAOYSA-N
- Sorrisi: N#CC1C=CC(OC(C)C)=CC=1
Proprietà calcolate
- Massa esatta: 161.084063974g/mol
- Massa monoisotopica: 161.084063974g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 2
- Complessità: 172
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.7
- Superficie polare topologica: 33Ų
4-Isopropoxybenzonitrile Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM155444-25g |
4-isopropoxybenzonitrile |
91949-95-0 | 95% | 25g |
$400 | 2021-06-17 | |
| Alichem | A019095890-25g |
4-Isopropoxybenzonitrile |
91949-95-0 | 95% | 25g |
$436.56 | 2023-08-31 | |
| TRC | I918185-100mg |
4-Isopropoxybenzonitrile |
91949-95-0 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | I918185-250mg |
4-Isopropoxybenzonitrile |
91949-95-0 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | I918185-500mg |
4-Isopropoxybenzonitrile |
91949-95-0 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | I918185-1g |
4-Isopropoxybenzonitrile |
91949-95-0 | 1g |
$98.00 | 2023-05-18 | ||
| Chemenu | CM155444-25g |
4-isopropoxybenzonitrile |
91949-95-0 | 95% | 25g |
$400 | 2022-05-27 | |
| abcr | AB313474-1 g |
4-Isopropoxybenzonitrile; 95% |
91949-95-0 | 1g |
€121.00 | 2022-06-11 | ||
| abcr | AB313474-5 g |
4-Isopropoxybenzonitrile; 95% |
91949-95-0 | 5g |
€279.00 | 2022-06-11 | ||
| abcr | AB313474-10 g |
4-Isopropoxybenzonitrile; 95% |
91949-95-0 | 10g |
€437.00 | 2022-06-11 |
4-Isopropoxybenzonitrile Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 20 min, 25 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: 1,4-Dioxane ; rt → 80 °C; 16 h, 80 °C
Riferimento
- Metal-Free Etherification of Aryl Methyl Ether Derivatives by C-OMe Bond Cleavage, Organic Letters, 2018, 20(14), 4267-4272
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 5 h, reflux
Riferimento
- N-[4-(Methylsulfonylamino)benzyl]thiourea analogues as vanilloid receptor antagonists: analysis of structure-activity relationships for the 'C-Region', Bioorganic & Medicinal Chemistry, 2004, 12(2), 371-385
Metodo di produzione 4
Condizioni di reazione
1.1 Catalysts: N′′′-(1,1-Dimethylethyl)-N,N′,N′′-tris[tris(dimethylamino)phosphoranylidene]phos… Solvents: Tetrahydrofuran , Hexane ; 18 h, 50 °C
Riferimento
- Phosphazene Base tBu-P4 Catalyzed Methoxy-Alkoxy Exchange Reaction on (Hetero)Arenes, Chemistry - A European Journal, 2019, 25(24), 6077-6081
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Toluene
1.2 Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(1R)-[1,1′-Binaphthalene]-2,2′-diylbis[bis(4-methylphenyl)phosphine Solvents: Toluene
1.3 Reagents: Water Solvents: Diethyl ether
1.2 Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(1R)-[1,1′-Binaphthalene]-2,2′-diylbis[bis(4-methylphenyl)phosphine Solvents: Toluene
1.3 Reagents: Water Solvents: Diethyl ether
Riferimento
- Preparation of aryl ethers, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Toluene
1.2 Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-bis(4-methylphenyl)phosphine Solvents: Toluene
1.3 Reagents: Water Solvents: Diethyl ether
1.2 Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-bis(4-methylphenyl)phosphine Solvents: Toluene
1.3 Reagents: Water Solvents: Diethyl ether
Riferimento
- Palladium-Catalyzed Intermolecular Carbon-Oxygen Bond Formation: A New Synthesis of Aryl Ethers, Journal of the American Chemical Society, 1997, 119(14), 3395-3396
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide , Tetrahydrofuran ; 10 min, 25 °C
1.2 3 h, 25 °C
1.2 3 h, 25 °C
Riferimento
- From Anilines to Aryl Ethers: A Facile, Efficient, and Versatile Synthetic Method Employing Mild Conditions, Angewandte Chemie, 2018, 57(14), 3641-3645
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Zinc Catalysts: Nickel, (2,2′-bipyridine-κN1,κN1′)dibromo-, (SP-4-2)- Solvents: Dimethylacetamide ; 2 min, rt; 16 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Riferimento
- Ni-Catalyzed Reductive Cyanation of Aryl Halides and Phenol Derivatives via Transnitrilation, Journal of the American Chemical Society, 2019, 141(49), 19257-19262
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 73 h, 60 °C
1.2 6 h
1.2 6 h
Riferimento
- Photocatalytic Reductive C-O Bond Cleavage of Alkyl Aryl Ethers by Using Carbazole Catalysts with Cesium Carbonate, Journal of Organic Chemistry, 2021, 86(3), 2545-2555
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
Riferimento
- Antiarrhythmic agents related to procainamide. II. Synthesis and pharmacological study, European Journal of Medicinal Chemistry, 1989, 24(4), 427-34
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Triethylamine , 4-Nitro-1-[(trifluoromethyl)sulfonyl]-1H-imidazole Solvents: Acetonitrile ; 10 min, rt
Riferimento
- A convenient reagent for the conversion of aldoximes into nitriles and isonitriles, Chemical Communications (Cambridge, 2020, 56(46), 6221-6224
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Triphenylphosphine , 1,2-Bis(2-tricyclo[3.3.1.13,7]dec-1-ylethyl) 1,2-diazenedicarboxylate Solvents: Tetrahydrofuran ; overnight, rt
Riferimento
- Separation tagging with cyclodextrin-binding groups: Mitsunobu reactions with bis(2-(1-adamantyl)ethyl) azodicarboxylate (BadEAD) and bis(1-adamantylmethyl) azodicarboxylate (BadMAD), Tetrahedron Letters, 2004, 45(35), 6653-6656
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Solvents: Dimethyl sulfoxide ; 4 h, rt
Riferimento
- Transition-metal-free arylation of alcohols with aryl bromides at room temperature, Synthesis, 2023, 55(4), 637-646
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Catalysts: Nickel sulfate (NiSO4) , 4,4′-Dimethoxy-2,2′-bipyridine , 2767997-30-6 Solvents: Acetonitrile ; 24 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Riferimento
- Discovery and characterization of a novel perylenephotoreductant for the activation of aryl halides, Journal of Catalysis, 2021, 399, 111-120
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide , Tetrahydrofuran ; 5 min, 0 °C; 6 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Riferimento
- Aryl Ether Syntheses via Aromatic Substitution Proceeding under Mild Conditions, Journal of Organic Chemistry, 2020, 85(17), 11181-11189
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: 2,4-Dihydro-2,4,5-triphenyl-3H-1,2,4-triazol-3-ylidene Solvents: Acetonitrile ; > 1 min, rt
1.2 Reagents: 4-[3,5-Bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,6-bis(1,1-dim… ; 8 h, 80 °C
1.2 Reagents: 4-[3,5-Bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,6-bis(1,1-dim… ; 8 h, 80 °C
Riferimento
- N-Heterocyclic carbene-mediated redox condensation of alcohols, Chemical Communications (Cambridge, 2016, 52(55), 8569-8572
Metodo di produzione 17
Condizioni di reazione
1.1 Catalysts: Nickel (poly-imidazolidene and poly-benzimidazolidene supported) Solvents: Dimethylformamide ; 16 h, 100 °C
Riferimento
- Poly-n-heterocyclic carbene transition metal complexes and n-heterocyclic carbene transition metal complexes for carbon-sulfur and carbon-oxygen coupling reactions, World Intellectual Property Organization, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: (SP-4-3)-Chloro[8-[2-(dicyclohexylphosphino-κP)phenyl]-1,3,5,7-tetramethyl-2,4,6… Solvents: Toluene ; 18 h, 110 °C
Riferimento
- Exploiting Ancillary Ligation To Enable Nickel-Catalyzed C-O Cross-Couplings of Aryl Electrophiles with Aliphatic Alcohols, Journal of the American Chemical Society, 2018, 140(15), 5023-5027
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: 1,4-Dioxane ; rt → 80 °C; 16 h, 80 °C
Riferimento
- Nucleophilic Amination and Etherification of Aryl Alkyl Thioethers, Organic Letters, 2018, 20(16), 4749-4753
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Quinuclidine Catalysts: 2,2′-Bipyridine , Nickel dichloride , [1,1′:4′,1′′-Terphenyl]-4,4′′-dicarboxaldehyde, polymer with 5′-(4-aminophenyl)[… Solvents: Dimethylacetamide ; 10 h
Riferimento
- Covalent organic frameworks editing for efficient metallaphotoredox catalytic carbon-oxygen cross coupling of aryl halides with alcohols, Catalysis Science & Technology, 2023, 13(5), 1518-1526
4-Isopropoxybenzonitrile Raw materials
- 4-Methoxybenzonitrile
- 4-Bromobenzonitrile
- 4-(methylsulfanyl)benzonitrile
- Propanedinitrile, methylphenyl-
- 4-Hydroxybenzonitrile
- 1-bromo-4-(propan-2-yloxy)benzene
- 4-Chlorobenzonitrile
- p-Nitrobenzonitrile
- Potassium isopropoxide
- Benzenaminium, 4-cyano-N,N,N-trimethyl-
- (E)-N-{[4-(propan-2-yloxy)phenyl]methylidene}hydroxylamine
4-Isopropoxybenzonitrile Preparation Products
4-Isopropoxybenzonitrile Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:91949-95-0)4-Isopropoxybenzonitrile
Numero d'ordine:A1063926
Stato delle scorte:in Stock
Quantità:5g/10g/25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 18:28
Prezzo ($):176.0/277.0/478.0
Email:sales@amadischem.com
4-Isopropoxybenzonitrile Letteratura correlata
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
91949-95-0 (4-Isopropoxybenzonitrile) Prodotti correlati
- 25117-74-2(Benzonitrile, 4-ethoxy-)
- 185259-36-3(4-tert-Butoxybenzonitrile)
- 80407-66-5(4-(2-methoxyethoxy)benzonitrile)
- 25117-75-3(3-Ethoxybenzonitrile)
- 86120-21-0(4-(butan-2-yloxy)benzonitrile)
- 610797-50-7(Benzonitrile, 3-methyl-4-(1-methylethoxy)- (9CI))
- 62677-57-0(1-Naphthalenecarbonitrile, 4-(1-methylethoxy)-)
- 18859-06-8( )
- 7476-06-4(4,4'-(1,3-Propanediylbisoxy)bisbenzonitrile)
- 60758-84-1(4-propoxybenzonitrile)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:91949-95-0)4-Isopropoxybenzonitrile
Purezza:99%/99%/99%
Quantità:5g/10g/25g
Prezzo ($):176.0/277.0/478.0